![molecular formula C8H10N2O2 B2628797 1-Cyclobutylimidazole-2-carboxylic acid CAS No. 1547010-18-3](/img/structure/B2628797.png)
1-Cyclobutylimidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylimidazole-2-carboxylic acid is a compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is not intended for human or veterinary use, but for research purposes.
Synthesis Analysis
While specific synthesis methods for 1-Cyclobutylimidazole-2-carboxylic acid are not available, general methods for the synthesis of imidazoles involve the reaction of carboxylic acids with an excess of carbonyldiimidazole (CDI) in an anhydrous solvent . The resulting activated acid is used as the acylating reagent without further purification .Molecular Structure Analysis
The molecular structure of 1-Cyclobutylimidazole-2-carboxylic acid consists of a cyclobutyl group attached to an imidazole ring, which is further connected to a carboxylic acid group .Physical And Chemical Properties Analysis
Carboxylic acids, such as 1-Cyclobutylimidazole-2-carboxylic acid, are generally soluble in organic solvents like ethanol, toluene, and diethyl ether . They are also known to be weak acids, with their acidity constants being approximately 10^-5 .Scientific Research Applications
Catalytic Activity in Epoxidation Reactions
Oxorhenium(V) complexes incorporating derivatives similar to 1-Cyclobutylimidazole-2-carboxylic acid have been synthesized and characterized for their structural and bonding properties. These complexes demonstrate significant catalytic activities in epoxidation reactions, specifically in the epoxidation of cyclooctene using tert-butyl hydroperoxide as the oxidant. The presence of 1H-benzimidazole-2-carboxylic acid in these complexes contributes to higher yields in the epoxidation processes (Machura et al., 2014).
C-C Bond Cleavage and Reagent-Free Transformations
2-Acylimidazoles, structurally related to 1-Cyclobutylimidazole-2-carboxylic acid, are known for their use in chemoselective and enantioselective reactions. Research demonstrates that the typically required pretreatment with reactive, toxic methylating reagents for facilitating C-C bond cleavage can be avoided. These compounds enable C-C bond cleavage under neutral conditions without additional reagents or catalysts, enhancing the scope and safety of chemical transformations (Xin et al., 2020).
Structural Characterization and Hydrogen Bonding
1H-Benzimidazole-2-carboxylic acid, closely related to 1-Cyclobutylimidazole-2-carboxylic acid, demonstrates interesting structural characteristics when it crystallizes as the monohydrate. The molecule exists in a zwitterionic form, and hydrogen bonds play a crucial role in forming a two-dimensional network involving molecules of acid and water, hinting at potential applications in designing structured materials (Krawczyk et al., 2005).
Fluorescent Properties of Metal-Organic Frameworks
Benzimidazole-5-carboxylate and derivatives are used in assembling metal-organic frameworks (MOFs) with Cd(II) ions, leading to the creation of structures with significant fluorescent properties. These complexes display blue emission in the solid state, and their luminescent properties are closely related to their structural composition. This paves the way for potential applications in sensing, imaging, and optical materials (Yao et al., 2008).
Future Directions
Research on imidazole derivatives, such as 1-Cyclobutylimidazole-2-carboxylic acid, is ongoing and holds great potential. For instance, recent studies have focused on the optimization of 1H-imidazole-2-carboxylic acid derivatives for potential use as inhibitors of metallo-β-lactamase, an enzyme associated with antibiotic resistance . This suggests that 1-Cyclobutylimidazole-2-carboxylic acid and similar compounds could play a significant role in future drug development .
properties
IUPAC Name |
1-cyclobutylimidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-9-4-5-10(7)6-2-1-3-6/h4-6H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCLFPVXVQMPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=CN=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-1H-imidazole-2-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.